(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-[(3-METHYLBUTYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE
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Overview
Description
The compound “(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-[(3-METHYLBUTYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE” is a complex organic molecule that features a tetrahydrothiophene ring, a sulfonyl group, and an ethoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-[(3-METHYLBUTYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE” can be approached through several synthetic routes. One possible method involves the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through a cyclization reaction of a suitable diene with sulfur.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation using reagents such as sulfur trioxide or chlorosulfonic acid.
Attachment of the Ethoxyphenyl Group: This can be done through a nucleophilic aromatic substitution reaction using an ethoxyphenyl halide.
Formation of the Amine Group: The amine group can be introduced through reductive amination using an appropriate amine and reducing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound “(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-[(3-METHYLBUTYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE” can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides, nucleophiles, or electrophiles under suitable conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may have potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as stability, reactivity, or functionality.
Mechanism of Action
The mechanism of action of “(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-[(3-METHYLBUTYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE” would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group and ethoxyphenyl substituent could play key roles in binding to molecular targets and eliciting a biological response.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiophene Derivatives: Compounds with similar tetrahydrothiophene rings.
Sulfonyl-Substituted Compounds: Compounds with sulfonyl groups attached to aromatic rings.
Ethoxyphenyl Derivatives: Compounds with ethoxyphenyl substituents.
Uniqueness
The uniqueness of “(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-[(3-METHYLBUTYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE” lies in its combination of structural features. The presence of the tetrahydrothiophene ring, sulfonyl group, and ethoxyphenyl substituent in a single molecule provides a unique set of chemical and biological properties that can be leveraged for various applications.
Properties
IUPAC Name |
(3S,4R)-4-(4-ethoxyphenyl)sulfonyl-N-(3-methylbutyl)-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO5S2/c1-4-23-14-5-7-15(8-6-14)25(21,22)17-12-24(19,20)11-16(17)18-10-9-13(2)3/h5-8,13,16-18H,4,9-12H2,1-3H3/t16-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPMKOTULRHEBO-IRXDYDNUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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